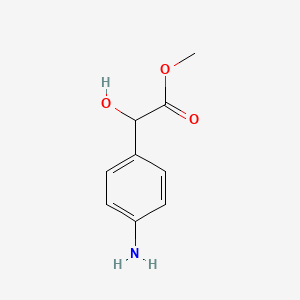

methyl 2-(4-aminophenyl)-2-hydroxyacetate

CAS No.: 182918-73-6

Cat. No.: VC5689730

Molecular Formula: C9H11NO3

Molecular Weight: 181.191

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182918-73-6 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.191 |

| IUPAC Name | methyl 2-(4-aminophenyl)-2-hydroxyacetate |

| Standard InChI | InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3 |

| Standard InChI Key | GAMGLCCWIJAQFS-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC=C(C=C1)N)O |

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate, reflecting its (S)-configured chiral center at the hydroxy-bearing carbon . The presence of both hydroxyl (−OH) and amino (−NH) groups on the aromatic ring introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.

Molecular Descriptors and Identifiers

Key identifiers include:

The stereospecific arrangement is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis.

Synthesis and Production Pathways

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification of 2-(4-aminophenyl)-2-hydroxyacetic acid with methanol. Typical conditions involve refluxing the reactants with concentrated sulfuric acid () or hydrochloric acid () as a catalyst . The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group of the carboxylic acid attacking the electrophilic carbonyl carbon of methanol.

Reaction Equation:

Industrial Manufacturing Considerations

Industrial production may employ continuous-flow reactors to enhance yield and reduce side reactions. Optimized parameters include:

-

Temperature: 60–80°C

-

Catalyst Loading: 5–10% (w/w)

-

Reaction Time: 4–6 hours

Process intensification techniques, such as microwave-assisted synthesis, are under investigation to improve energy efficiency .

Reactivity and Functional Group Transformations

Oxidation Reactions

The secondary alcohol group (−CH(OH)−) undergoes oxidation to a ketone using agents like potassium permanganate () in acidic conditions:

This reaction is pivotal for introducing carbonyl functionality, which is valuable in further derivatization .

Ester Reduction

The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride ():

This transformation is useful for generating polyol intermediates in polymer synthesis .

Amino Group Functionalization

The aromatic amine participates in electrophilic substitution (e.g., acetylation) and cross-coupling reactions (e.g., Suzuki–Miyaura). For example, treatment with acetic anhydride yields the acetylated derivative:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to hydrogen-bonding groups.

-

Stability: Susceptible to hydrolysis under alkaline conditions, necessitating storage in anhydrous environments.

Spectroscopic Characterization

-

NMR (400 MHz, DMSO-): δ 7.45 (d, Hz, 2H, ArH), 6.60 (d, Hz, 2H, ArH), 5.20 (s, 1H, OH), 4.90 (s, 2H, NH), 3.65 (s, 3H, OCH), 3.10 (s, 1H, CH).

-

IR (KBr): 3350 cm (O−H), 1720 cm (C=O), 1620 cm (C=C aromatic) .

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s chiral center and functional groups make it a candidate for asymmetric synthesis of β-amino alcohol derivatives, which are prevalent in antiviral and anticancer agents.

Polymer Chemistry

Incorporation into polyurethane foams and epoxy resins enhances mechanical properties due to hydrogen-bonding interactions between hydroxyl/amine groups and polymer backbones.

Catalysis

As a ligand in transition-metal catalysis, the hydroxyl and amine groups coordinate to metals like palladium, facilitating C−C bond-forming reactions in aqueous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume